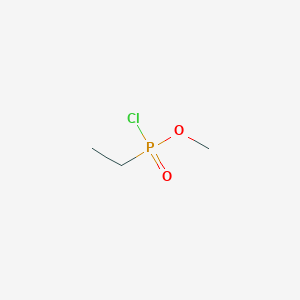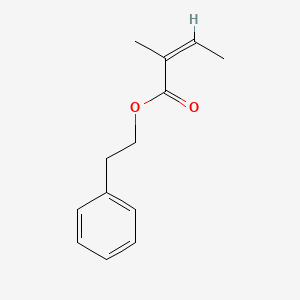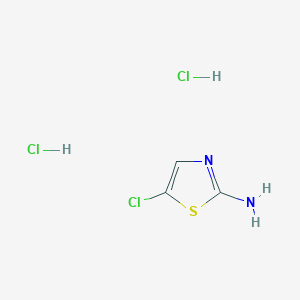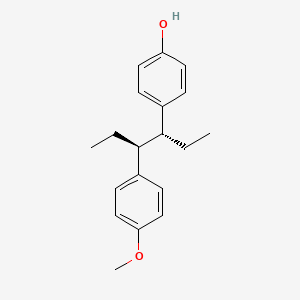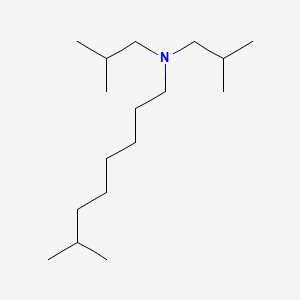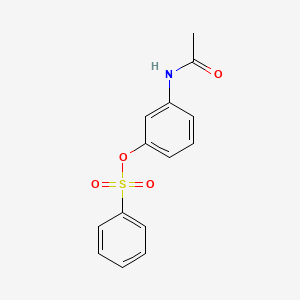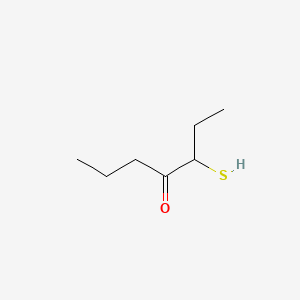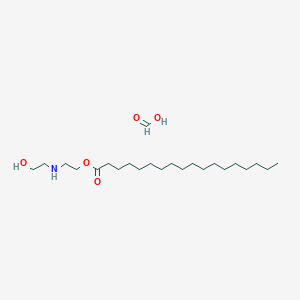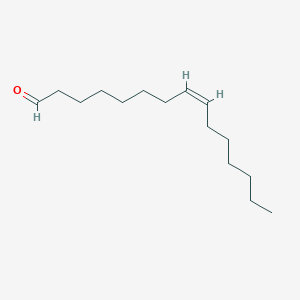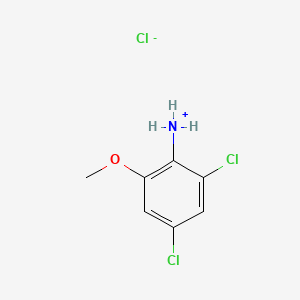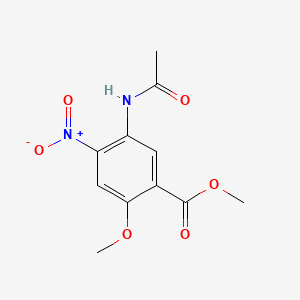
Methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-5-(Acetylamino)-2-methoxy-4-nitrobenzoat ist eine organische Verbindung, die zur Klasse der Benzoate gehört. Es ist durch das Vorhandensein einer Acetylaminogruppe, einer Methoxygruppe und einer Nitrogruppe gekennzeichnet, die an einen Benzoat-Kern gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-5-(Acetylamino)-2-methoxy-4-nitrobenzoat umfasst typischerweise die Veresterung von 5-(Acetylamino)-2-methoxy-4-nitrobenzoesäure mit Methanol in Gegenwart eines starken Säurekatalysators wie Schwefelsäure. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Säure in den Ester zu gewährleisten.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von Methyl-5-(Acetylamino)-2-methoxy-4-nitrobenzoat kontinuierliche Fließprozesse umfassen, um die Effizienz und Ausbeute zu verbessern. Der Einsatz von automatisierten Reaktoren und die präzise Steuerung von Reaktionsparametern wie Temperatur, Druck und Reaktantenkonzentrationen können zu hochreinen Produkten führen, die für verschiedene Anwendungen geeignet sind.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-5-(Acetylamino)-2-methoxy-4-nitrobenzoat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Nitrogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.
Reduktion: Die Estergruppe kann mit wässriger Natriumhydroxid zur entsprechenden Carbonsäure hydrolysiert werden.
Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffgas und Palladiumkatalysator.
Reduktion: Wässrige Natriumhydroxid.
Substitution: Verschiedene Nukleophile wie Halogenide oder Amine.
Hauptprodukte, die gebildet werden
Oxidation: 5-(Acetylamino)-2-amino-4-nitrobenzoat.
Reduktion: 5-(Acetylamino)-2-methoxy-4-nitrobenzoesäure.
Substitution: Produkte hängen vom verwendeten Nukleophil ab.
Wissenschaftliche Forschungsanwendungen
Methyl-5-(Acetylamino)-2-methoxy-4-nitrobenzoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als biochemische Sonde untersucht, um Enzymwechselwirkungen zu untersuchen.
Medizin: Wird auf sein Potenzial für therapeutische Eigenschaften untersucht, darunter entzündungshemmende und antimikrobielle Aktivitäten.
Industrie: Wird bei der Entwicklung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Mechanismus, durch den Methyl-5-(Acetylamino)-2-methoxy-4-nitrobenzoat seine Wirkungen entfaltet, umfasst Wechselwirkungen mit spezifischen molekularen Zielstrukturen. So kann die Verbindung beispielsweise bestimmte Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und so ihre katalytische Aktivität blockiert. Das Vorhandensein von funktionellen Gruppen wie der Nitro- und Acetylaminogruppe kann die Reaktivität der Verbindung und ihre Wechselwirkungen mit biologischen Molekülen beeinflussen.
Wirkmechanismus
The mechanism by which Methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate exerts its effects involves interactions with specific molecular targets. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of functional groups such as the nitro and acetylamino groups can influence the compound’s reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methyl-5-(Acetylamino)-2-methoxybenzoat: Fehlt die Nitrogruppe, was zu einer unterschiedlichen Reaktivität und biologischen Aktivität führen kann.
Methyl-5-(Amino)-2-methoxy-4-nitrobenzoat: Fehlt die Acetylgruppe, was sich auf ihre Löslichkeit und Wechselwirkung mit Enzymen auswirken kann.
Methyl-5-(Acetylamino)-2-hydroxy-4-nitrobenzoat: Enthält eine Hydroxygruppe anstelle einer Methoxygruppe, was zu unterschiedlichen chemischen Eigenschaften führt.
Einzigartigkeit
Methyl-5-(Acetylamino)-2-methoxy-4-nitrobenzoat ist einzigartig aufgrund der Kombination seiner funktionellen Gruppen, die ihm spezifische chemische und biologische Eigenschaften verleihen. Das Vorhandensein sowohl der Nitro- als auch der Acetylaminogruppe kann sein Potenzial als vielseitige Verbindung für verschiedene Anwendungen in Forschung und Industrie verbessern.
Eigenschaften
CAS-Nummer |
79893-20-2 |
|---|---|
Molekularformel |
C11H12N2O6 |
Molekulargewicht |
268.22 g/mol |
IUPAC-Name |
methyl 5-acetamido-2-methoxy-4-nitrobenzoate |
InChI |
InChI=1S/C11H12N2O6/c1-6(14)12-8-4-7(11(15)19-3)10(18-2)5-9(8)13(16)17/h4-5H,1-3H3,(H,12,14) |
InChI-Schlüssel |
HEOLZRXLDUVPQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C(=C1)C(=O)OC)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



